2-(3-Hydroxynaphthalen-1-yl)acetonitrile

Medicinal chemistry Drug design Physicochemical profiling

Researchers developing KRAS G12C inhibitors often face synthetic bottlenecks when introducing the 3-hydroxynaphthyl pharmacophore from non-hydroxylated precursors. 2-(3-Hydroxynaphthalen-1-yl)acetonitrile (CAS 293308-70-0, ≥98% purity) resolves this by providing both the phenolic hydroxyl for switch-II pocket H-bonding and the acetonitrile handle for direct Pd-mediated coupling, eliminating protecting-group manipulations. • Orthogonal bifunctional design enables heterocycle formation while preserving the free phenol. • Compact fluorophore-linker scaffold (λₑₘ ~380 nm) facilitates turn-on probe development with reduced synthetic complexity. • N,O-bidentate chelation geometry supports defined six-membered metallocycle construction for catalytic applications.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
Cat. No. B11909146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Hydroxynaphthalen-1-yl)acetonitrile
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2CC#N)O
InChIInChI=1S/C12H9NO/c13-6-5-10-8-11(14)7-9-3-1-2-4-12(9)10/h1-4,7-8,14H,5H2
InChIKeyCQPCHYKUMVYKRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Hydroxynaphthalen-1-yl)acetonitrile (CAS 293308-70-0): A Bifunctional Naphthalene Building Block for Pharmaceutical R&D and Chemical Biology Procurement


2-(3-Hydroxynaphthalen-1-yl)acetonitrile (CAS 293308-70-0) is a naphthalene derivative bearing a phenolic hydroxyl group at the 3-position and an acetonitrile side chain at the 1-position (molecular formula C₁₂H₉NO, molecular weight 183.21 g/mol) [1]. This bifunctional structure combines hydrogen-bond donor capability (1 HBD), hydrogen-bond acceptor functionality (2 HBA), and a rotatable acetonitrile arm (1 rotatable bond), yielding a topological polar surface area of 44 Ų and a computed logP of approximately 2.5 [1]. The compound is commercially available at NLT 98% purity and is primarily positioned as a synthetic intermediate for medicinal chemistry and materials science applications . Its simultaneous presentation of a hydroxyl directing/metal-coordinating group and a nitrile that can be reduced, hydrolyzed, or cyclized distinguishes it from simpler naphthylacetonitriles that lack the phenolic hydroxyl handle.

Why Generic 1-Naphthylacetonitrile or 2-Naphthylacetonitrile Cannot Replace 2-(3-Hydroxynaphthalen-1-yl)acetonitrile in Regioselective Synthesis and Biological Probe Design


Generic naphthylacetonitriles such as 1-naphthylacetonitrile (CAS 132-75-2) and 2-naphthylacetonitrile (CAS 7498-57-9) lack the phenolic hydroxyl group that is critical for hydrogen-bond-mediated target recognition, metal-chelation-driven catalysis, and regioselective derivatization [1]. 2-(3-Hydroxynaphthalen-1-yl)acetonitrile possesses one hydrogen-bond donor (vs. zero for both 1- and 2-naphthylacetonitrile) and a higher computed topological polar surface area of 44 Ų compared to approximately 24 Ų for the non-hydroxylated analogs, translating to enhanced aqueous solubility and distinct pharmacokinetic modulation when incorporated into lead compounds [1]. The hydroxyl group also serves as a synthetic handle for O-alkylation, esterification, or protection strategies that are unavailable with the unsubstituted naphthylacetonitriles, making direct substitution infeasible in multi-step synthetic routes where the phenolic oxygen is a required functional anchor [2]. Furthermore, the 3-hydroxy-1-naphthyl regiochemistry positions the nitrile and hydroxyl in a spatial arrangement that enables intramolecular interactions and chelation geometries distinct from 2-hydroxy or 4-hydroxy naphthalene isomers, directly impacting the outcome of metal-catalyzed transformations and biological target engagement.

Quantitative Differentiation Evidence: 2-(3-Hydroxynaphthalen-1-yl)acetonitrile vs. Closest Structural Analogs on Physicochemical Descriptors, Synthetic Utility, and Biological Starting-Point Potential


Hydrogen-Bond Donor Capacity and Topological Polar Surface Area: Direct Descriptor Comparison with 1-Naphthylacetonitrile and 2-Naphthylacetonitrile

The presence of a phenolic hydroxyl group in 2-(3-hydroxynaphthalen-1-yl)acetonitrile introduces one hydrogen-bond donor (HBD) that is entirely absent in both 1-naphthylacetonitrile and 2-naphthylacetonitrile (0 HBD) [1]. This structural difference increases the topological polar surface area (TPSA) from approximately 24 Ų for 1-naphthylacetonitrile and 2-naphthylacetonitrile to 44 Ų for the target compound, representing an ~83% increase [1]. Hydrogen-bond acceptor count remains at 2 for the target compound versus 1 for the non-hydroxylated analogs [1]. These computed descriptors are derived from PubChem using Cactvs 3.4.6.11 and XLogP3 3.0 algorithms under standard conditions [1].

Medicinal chemistry Drug design Physicochemical profiling

Regiochemical Advantage: 3-Hydroxy-1-naphthyl Substitution Pattern vs. 2-Hydroxy and 4-Hydroxy Naphthalene Isomers for Directed Ortho-Metalation and Cross-Coupling

The 3-hydroxy-1-naphthyl regiochemistry of the target compound positions the hydroxyl group meta to the bridgehead fusion point and ortho to one of the unsubstituted ring carbons, creating a directing-group effect for transition-metal-catalyzed C–H activation that is geometrically distinct from the 2-hydroxy-1-naphthyl or 4-hydroxy-1-naphthyl isomers [1]. In related 3-hydroxynaphthalene-2-carboxanilide series, the 3-hydroxy substitution pattern has been demonstrated to support intramolecular hydrogen bonding to adjacent carbonyl groups (O–H···O=C distances of 1.8–2.2 Å in crystallographic studies), stabilizing specific conformations that are not accessible to 1-hydroxy-2-naphthyl or 2-hydroxy-1-naphthyl isomers [1]. This regiochemistry has been exploited in the synthesis of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, where the 3-OH group is essential for biological activity, with compounds in series A (3-hydroxynaphthalene-2-carboxanilides) showing distinct electrochemical and biological profiles compared to the 1-hydroxy (series B) and 2-hydroxy (series C) isomers [1]. Although direct quantitative potency data for the acetonitrile analog is not available, the class-level inference is supported by structure–activity relationship (SAR) data from the carboxanilide series synthesized under comparable conditions (NaH, acetonitrile, RT, 24 h; PCl₃, chlorobenzene, MW, 15 min) [1].

Synthetic chemistry C–H functionalization Naphthalene regiochemistry

Synthetic Handle Multiplicity: Dual Functional Group Derivatization Potential vs. Monofunctional 1-Naphthylacetonitrile

2-(3-Hydroxynaphthalen-1-yl)acetonitrile offers two synthetically orthogonal functional groups: a phenolic –OH (pKa predicted ~9.5–10.5) susceptible to O-alkylation, Mitsunobu, sulfonylation, and metal-coordination reactions, and a nitrile group (–CN) that can be reduced to the primary amine (LiAlH₄, H₂/Pd), hydrolyzed to the carboxylic acid (H⁺/H₂O or OH⁻/H₂O₂), or cyclized to heterocycles (tetrazole via NaN₃, oxadiazole via NH₂OH) [1]. In contrast, 1-naphthylacetonitrile possesses only the nitrile as a reactive handle . The commercial availability at NLT 98% purity (MolCore, ISO-certified) ensures that both functional groups can be engaged in sequential transformations without confounding impurities . This dual functionality is particularly relevant for the synthesis of KRAS G12C inhibitor scaffolds, where 3-hydroxynaphthalen-1-yl substituted pyrido[3,4-d]pyrimidine derivatives have been reported as key intermediates [2].

Organic synthesis Late-stage functionalization Building block utility

Computed Lipophilicity and Drug-Likeness: LogP Comparison with Non-Hydroxylated Naphthylacetonitriles

The computed partition coefficient (XLogP3-AA) for 2-(3-hydroxynaphthalen-1-yl)acetonitrile is 2.5, compared to approximately 3.0–3.2 for 1-naphthylacetonitrile and 2-naphthylacetonitrile [1]. This reduction of 0.5–0.7 log units reflects the polarizing effect of the hydroxyl group and corresponds to a roughly 3- to 5-fold lower predicted octanol/water partition coefficient [1]. In the context of Lipinski's Rule of Five, the target compound has a molecular weight of 183.21 g/mol, 1 HBD, 2 HBA, and logP of 2.5, placing it well within drug-like chemical space with no violations, whereas the higher logP of non-hydroxylated analogs may pose solubility and bioavailability challenges for certain target classes [1]. The experimental logP value has not been directly determined, and these comparisons rely on computed values from the XLogP3 3.0 algorithm [1].

ADME prediction Lipophilicity Lead optimization

Procurement-Driven Application Scenarios Where 2-(3-Hydroxynaphthalen-1-yl)acetonitrile Offers Verified Differentiation


Medicinal Chemistry: Synthesis of KRAS G12C and Other Oncology Targeting Scaffolds Requiring 3-Hydroxynaphthalen-1-yl Pharmacophores

The 3-hydroxynaphthalen-1-yl moiety is a critical pharmacophoric element in multiple patent-disclosed KRAS G12C inhibitor series, where the hydroxyl group engages in hydrogen-bond interactions within the switch-II pocket and the naphthyl core provides π-stacking with His95 [1]. 2-(3-Hydroxynaphthalen-1-yl)acetonitrile serves as a direct precursor for introducing this pharmacophore via the acetonitrile handle, eliminating the need for protecting-group manipulations that would be required if starting from 3-hydroxy-1-naphthaldehyde or 3-hydroxy-1-naphthoic acid. The NLT 98% purity specification ensures consistent coupling efficiency in palladium-mediated transformations . Researchers procuring for KRAS inhibitor programs should select this building block over non-hydroxylated naphthylacetonitriles because the hydroxyl group is non-negotiable for target binding in this chemotype [1].

Chemical Biology: Design of Fluorescent or Affinity Probes Based on the 3-Hydroxynaphthalene Fluorophore Scaffold

3-Hydroxynaphthalene derivatives exhibit characteristic fluorescence (λₑₘ ≈ 380 nm in acetonitrile) that is sensitive to solvent polarity and hydrogen-bonding environment [1]. The acetonitrile side chain provides a versatile linker attachment point for bioconjugation (via reduction to amine or hydrolysis to acid), while the 3-hydroxyl group modulates the excited-state proton transfer (ESPT) behavior that governs the fluorophore's environmental sensitivity [1]. This dual functionality enables the construction of turn-on or ratiometric probes where both the fluorophore and the conjugation handle are integrated into a single compact building block, reducing synthetic complexity compared to assembling the fluorophore and linker from separate precursors. Fluorescence quenching in aqueous acetonitrile (CH₃CN/H₂O 4/6 v/v, λₑₘ shift to ~550 nm) demonstrates the probe's responsiveness to microenvironmental polarity [1].

Coordination Chemistry and Catalysis: Design of Bidentate N,O-Ligands for Transition-Metal-Catalyzed Transformations

The 1,3-relationship between the nitrile and hydroxyl groups on the naphthalene scaffold creates a natural chelating geometry for metal ions, where the nitrile nitrogen can act as a σ-donor and the deprotonated hydroxyl as an anionic oxygen donor [1]. This N,O-bidentate coordination mode has been structurally characterized in related 3-hydroxynaphthalene-derived ligand systems and is distinct from the coordination behavior of 2-hydroxynaphthyl or 4-hydroxynaphthyl isomers, which enforce different bite angles and metal-binding affinities [1]. Researchers developing novel catalytic systems should select this specific regioisomer when a six-membered chelate ring with defined steric and electronic properties is required for catalytic turnover.

Multi-Step Synthesis of Polycyclic Heterocycles: The Nitrile as a Cyclization Entry Point with Retention of the Phenolic Oxygen

The acetonitrile group can be converted to a variety of heterocyclic systems (tetrazoles, oxadiazoles, thiazoles, imidazolines) via [2+3] cycloaddition or condensation reactions, while the 3-hydroxyl group remains available for subsequent O-functionalization or can be carried through as a free phenol [1]. This orthogonal reactivity is particularly valuable in the synthesis of naphtho-fused polycyclic scaffolds where the phenolic oxygen is ultimately required for biological activity (e.g., kinase hinge-binding motifs). Purchasing this compound at ≥98% purity minimizes the risk of byproducts from nitrile hydrolysis or oxidation during storage, which is a known degradation pathway for hydroxynaphthylacetonitriles under ambient conditions [1].

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